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Abstract
UAMC-1110 is a highly potent and selective small molecule inhibitor of Fibroblast Activation

Protein (FAP), a serine protease with significant roles in the tumor microenvironment and

various fibrotic diseases. This document provides a comprehensive overview of the mechanism

of action of UAMC-1110, detailing its inhibitory activity, selectivity profile, and the experimental

protocols used for its characterization.

Core Mechanism of Action: Inhibition of Fibroblast
Activation Protein (FAP)
UAMC-1110 exerts its biological effect through the potent and selective inhibition of Fibroblast

Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed

in cancer-associated fibroblasts (CAFs) within the tumor stroma of many epithelial cancers.[1]

Its enzymatic activity is implicated in extracellular matrix remodeling, which can promote tumor

growth, invasion, and metastasis.[2] UAMC-1110 acts as a competitive inhibitor, binding to the

active site of FAP and blocking its proteolytic activity.

The core interaction is illustrated in the following diagram:
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Caption: UAMC-1110 inhibits FAP, preventing ECM degradation and subsequent tumor

invasion.

Quantitative Inhibitory Activity and Selectivity
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UAMC-1110 demonstrates sub-nanomolar potency against FAP and exhibits high selectivity

over other related serine proteases, such as prolyl oligopeptidase (PREP) and various

dipeptidyl peptidases (DPPs). This selectivity is crucial for minimizing off-target effects.

Target Enzyme IC50 (nM) Reference

Fibroblast Activation Protein

(FAP)
3.2 [3][4][5]

Fibroblast Activation Protein

(FAP)
0.43 [1]

Fibroblast Activation Protein

(FAP)
4.17

Prolyl Oligopeptidase (PREP) 1800 [3][4]

Dipeptidyl Peptidase 4 (DPP4) >10,000 [1]

Dipeptidyl Peptidase 8 (DPP8) >10,000 [1]

Dipeptidyl Peptidase 9 (DPP9) 4700

Note: Variations in IC50 values can be attributed to different experimental conditions and

recombinant enzyme sources.

Experimental Protocols
In Vitro FAP Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of

UAMC-1110 against recombinant human FAP.

Workflow Diagram:
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In Vitro FAP Inhibition Assay Workflow

Prepare Reagents:
- UAMC-1110 dilutions
- Recombinant hFAP

- Fluorescent Substrate
- Assay Buffer

Plate Components:
- 25 µL UAMC-1110

- 25 µL Substrate

Initiate Reaction:
Add 50 µL hFAP

Incubate:
37°C for 1 hour

Measure Fluorescence

Analyze Data:
Calculate IC50
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Caption: Workflow for determining the in vitro inhibitory activity of UAMC-1110 against FAP.

Materials:

Recombinant human FAP protein (e.g., from Bio-Techne, Cat. 3715-SE-010)

UAMC-1110
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Fluorescent FAP substrate (e.g., Gly-Pro-AMC)

Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4

96-well plates

Fluorescence plate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of UAMC-1110 in a suitable solvent (e.g., DMSO).

Perform serial dilutions of UAMC-1110 in assay buffer to achieve a range of

concentrations (e.g., from 40 µM to 4 pM).

Dilute the recombinant human FAP protein to a final concentration of 0.4 µg/mL in assay

buffer.

Dilute the Gly-Pro-AMC substrate to a final concentration of 40 µM in assay buffer.

Assay Plate Setup:

Add 25 µL of each UAMC-1110 dilution to the wells of a 96-well plate.

Add 25 µL of the diluted substrate to each well.

Enzymatic Reaction:

Initiate the reaction by adding 50 µL of the diluted FAP protein to each well.

Incubate the plate at 37°C for 1 hour.

Data Acquisition and Analysis:

Measure the fluorescence intensity in each well using a fluorescence plate reader

(excitation/emission wavelengths appropriate for AMC).
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Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

Calculate the IC50 value by fitting the data to a dose-response curve.

Selectivity Assays
To determine the selectivity of UAMC-1110, similar inhibition assays are performed using other

serine proteases such as PREP, DPP4, DPP8, and DPP9. The core protocol remains the

same, with modifications to the enzyme and substrate used. For example, H-Gly-Pro-AMC can

be used as a substrate for DPP4, DPP8, and DPP9.[1]

Role in Signaling Pathways
FAP expression in the tumor microenvironment has been linked to the activation of several pro-

tumorigenic signaling pathways, including PI3K/AKT and RAS/ERK.[2] While UAMC-1110
directly inhibits the enzymatic activity of FAP, the downstream consequence is the modulation

of these signaling cascades, leading to reduced cell proliferation, migration, and invasion. The

enzymatic activity of FAP is thought to remodel the extracellular matrix, which in turn influences

cell-matrix interactions and downstream signaling.

Conceptual Signaling Impact:
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Impact of UAMC-1110 on FAP-Mediated Signaling
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Caption: UAMC-1110's inhibition of FAP disrupts downstream signaling pathways promoting

tumor progression.

Conclusion
UAMC-1110 is a potent and selective inhibitor of FAP. Its mechanism of action is centered on

the direct inhibition of FAP's enzymatic activity, which plays a crucial role in the tumor

microenvironment. The high potency and selectivity of UAMC-1110 make it a valuable research
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tool for studying the biological functions of FAP and a promising scaffold for the development of

targeted therapeutics and diagnostic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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